

1-Cyclohexylazetidine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Cyclohexylazetidine-2-carboxylic acid

Cat. No.: B102142

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **1-Cyclohexylazetidine-2-carboxylic Acid**

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Introduction

1-Cyclohexylazetidine-2-carboxylic acid is a synthetic, non-proteinogenic amino acid that presents a unique structural scaffold for chemical and pharmaceutical research. As a derivative of azetidine-2-carboxylic acid, it is a conformationally constrained analogue of proline, a critical amino acid in protein structure.^{[1][2]} The incorporation of a cyclohexyl group on the azetidine nitrogen introduces significant lipophilicity, a property that can profoundly influence a molecule's pharmacokinetic profile, including its bioavailability and interaction with biological targets.^[1] The inherent ring strain of the four-membered azetidine heterocycle imparts distinct reactivity compared to its five-membered proline counterpart.^[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and analytical characterization of **1-Cyclohexylazetidine-2-carboxylic acid**, offering field-proven insights for its application as a versatile building block in medicinal chemistry and drug discovery.^{[1][3]}

Molecular Structure and Physicochemical Properties

The unique chemical behavior of **1-Cyclohexylazetidine-2-carboxylic acid** is a direct consequence of its molecular architecture, which combines a strained heterocyclic ring, a carboxylic acid functional group, and a bulky lipophilic substituent.

Chemical Structure

The molecule consists of a saturated four-membered nitrogen-containing ring (azetidine) substituted at the 1-position with a cyclohexyl group and at the 2-position with a carboxylic acid.

Caption: 2D Structure of **1-Cyclohexylazetidine-2-carboxylic acid**.

Physicochemical Data

The combination of a polar carboxylic acid and a nonpolar cyclohexyl ring results in amphiphilic character. Quantitative data for the parent acid is not readily available; therefore, properties are derived from its structural components and related analogues like its 3-carboxylic acid isomer.

[4]

Property	Value / Observation	Rationale / Source
Molecular Formula	$C_{10}H_{17}NO_2$	Based on structure.
Molecular Weight	183.25 g/mol	[4]
Appearance	Expected to be a white to off-white crystalline solid.	Based on analogues like Azetidine-2-carboxylic acid and its 3-carboxylic acid isomer.[2][4]
IUPAC Name	1-cyclohexylazetidine-2-carboxylic acid	
pKa (Carboxylic Acid)	~2-4	Estimated based on typical pKa values for α -amino acids. The electron-withdrawing effect of the protonated amine increases acidity compared to a standard carboxylic acid.
pKa (Amine)	~9-11	Estimated based on typical pKa values for secondary amines incorporated into a cyclic system.
logP (Octanol/Water)	>1.0 (Predicted)	The presence of the large, nonpolar cyclohexyl group significantly increases lipophilicity compared to the parent azetidine-2-carboxylic acid.[1]
Solubility	Soluble in polar organic solvents (e.g., MeOH, DMSO) and aqueous solutions at high or low pH. Limited solubility in nonpolar solvents and neutral water.	Inferred from amphiphilic structure.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The expected data below serves as a reference for researchers synthesizing or handling this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each component of the molecule.[5][6]

- Carboxylic Acid Proton (-COOH): A very broad singlet, significantly downfield, typically in the 10-13 ppm range. This signal's position is sensitive to concentration and solvent and will disappear upon exchange with D₂O.[5][6]
- Azetidine Ring Protons: Complex multiplets between ~2.0 and 4.0 ppm. The proton at the C2 position (α to the carbonyl) will be deshielded.
- Cyclohexyl Ring Protons: A series of broad, overlapping multiplets in the aliphatic region, typically between ~1.0 and 2.5 ppm.

¹³C NMR Spectroscopy

The carbon spectrum provides clear evidence of the carbon framework.[5][6][7]

- Carbonyl Carbon (-C=O): A signal in the downfield region, characteristic of carboxylic acids, around 170-185 ppm.[6]
- Azetidine Ring Carbons: Signals typically in the range of 40-70 ppm. The C2 carbon will be deshielded due to its attachment to both nitrogen and the carboxyl group.
- Cyclohexyl Ring Carbons: Signals in the aliphatic region, typically between 25-60 ppm.

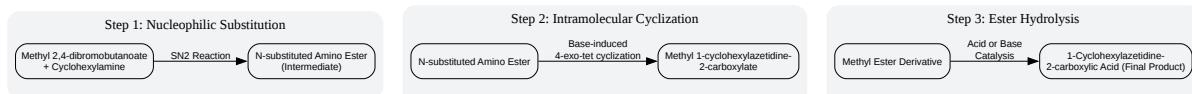
Infrared (IR) Spectroscopy

IR spectroscopy is highly diagnostic for the carboxylic acid functional group.[5][6]

- O-H Stretch: A very prominent, broad absorption band from ~ 2500 to 3300 cm^{-1} , characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]
- C=O Stretch: A strong, sharp absorption band around $1700\text{-}1725\text{ cm}^{-1}$.[6]
- C-H Stretch: Aliphatic C-H stretching absorptions will appear just below 3000 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.


- Molecular Ion (M^+): A peak corresponding to the molecular weight (183.25 m/z for the neutral molecule). In electrospray ionization (ESI), this would be observed as $[\text{M}+\text{H}]^+$ at 184.12 m/z or $[\text{M}-\text{H}]^-$ at 182.11 m/z .
- Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group ($-\text{COOH}$, 45 Da) and characteristic fragmentation of the cyclohexyl ring.[6]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of **1-Cyclohexylazetidine-2-carboxylic acid** is fundamental to its application as a chemical building block.

Synthetic Approach

The synthesis of N-substituted azetidine-2-carboxylates is often achieved via an intramolecular cyclization of a suitable linear precursor.[1] The final carboxylic acid is then obtained by ester hydrolysis. This multi-step process ensures high yields and purity.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Cyclohexylazetidine-2-carboxylic acid**.

Protocol: Representative Synthesis

Causality: This protocol leverages a classical approach where a primary amine (cyclohexylamine) acts as a nucleophile to displace a primary halide. The subsequent base-induced cyclization is kinetically favored to form the strained four-membered ring.[\[1\]](#) Final hydrolysis is a standard deprotection step.

- Step 1: Formation of the Intermediate.
 - To a solution of methyl 2,4-dibromobutanoate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile), add cyclohexylamine (2.2 eq) dropwise at room temperature.
 - Stir the reaction mixture for 12-24 hours. The excess amine acts as both the nucleophile and a scavenger for the HBr byproduct.
 - Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
 - Upon completion, filter the mixture to remove cyclohexylammonium bromide salt and concentrate the filtrate under reduced pressure.
- Step 2: Intramolecular Cyclization.
 - Dissolve the crude intermediate from Step 1 in a suitable solvent like THF or DMSO.
 - Add a non-nucleophilic base, such as potassium carbonate (K_2CO_3) or sodium hydride (NaH) (1.5 eq), to the solution.
 - Heat the mixture gently (e.g., 50-70 °C) to promote the intramolecular cyclization.[\[8\]](#)
 - Monitor the formation of the cyclized methyl ester product.
 - After completion, quench the reaction, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.

- Step 3: Ester Hydrolysis.
 - Dissolve the purified methyl 1-cyclohexylazetidine-2-carboxylate (1.0 eq) in a mixture of methanol and water.
 - Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
 - Stir at room temperature until the ester is fully consumed (monitored by TLC/LC-MS).
 - Carefully acidify the reaction mixture to a pH of ~2-3 with aqueous HCl. This protonates the carboxylate and the amine.
 - The final product may precipitate or can be isolated by extraction or lyophilization.

Chemical Reactivity

The reactivity is governed by the interplay between the carboxylic acid, the tertiary amine, and the strained azetidine ring.[\[1\]](#)

- Carboxylic Acid Reactions: The -COOH group undergoes typical reactions such as:
 - Amide Bond Formation: Coupling with amines using standard peptide coupling reagents (e.g., EDC, HBTU) to form peptides or other amide derivatives. This is a cornerstone of its use in medicinal chemistry.
 - Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to yield esters.
 - Reduction: Can be reduced to the corresponding primary alcohol, 1-cyclohexylazetidin-2-yl)methanol, using strong reducing agents like LiAlH₄.
- Azetidine Ring and Tertiary Amine:
 - Basicity: The lone pair on the nitrogen atom makes the molecule basic, allowing it to form salts with acids.

- Nucleophilicity: The nitrogen can act as a nucleophile, for example, reacting with alkyl halides to form quaternary ammonium salts.
- Ring Strain: While more stable than an aziridine ring, the azetidine ring possesses significant strain energy.^[1] This makes it susceptible to ring-opening reactions under harsh conditions (e.g., strong reducing agents or certain nucleophiles), a reactivity profile that can be exploited in synthetic design.

Analytical Methodologies

Robust analytical methods are crucial for ensuring the purity and identity of **1-Cyclohexylazetidine-2-carboxylic acid** in a research setting.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

Causality: Reversed-phase HPLC is the standard method for analyzing polar to moderately nonpolar small molecules. A C18 column provides a nonpolar stationary phase that retains the molecule based on its lipophilic character (driven by the cyclohexyl group). An acidic mobile phase modifier is used to suppress the ionization of the carboxylic acid and protonate the amine, ensuring a single, well-defined species is analyzed, which results in sharp, symmetrical peaks.^{[9][10]}

- Instrumentation: HPLC system with UV or Mass Spectrometric (MS) detection.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B
 - 15-18 min: Hold at 95% B

- 18-20 min: Return to 5% B and equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection:
 - UV: Low wavelength (e.g., 200-210 nm) due to lack of a strong chromophore.
 - MS (ESI+): Monitor for the $[M+H]^+$ ion at 184.12 m/z for superior sensitivity and selectivity.
[\[11\]](#)
- Sample Preparation: Dissolve the compound in a small amount of methanol or the initial mobile phase composition.

Applications in Research and Drug Development

The unique structural features of **1-Cyclohexylazetidine-2-carboxylic acid** make it a valuable asset in modern drug design.

- Proline Analogue: Azetidine-2-carboxylic acid is a known proline mimic that can be misincorporated into proteins, disrupting their structure and function.[\[1\]](#)[\[2\]](#) The N-cyclohexyl derivative serves as a tool to introduce this constrained scaffold into peptides with modified solubility and binding properties.
- Conformationally Constrained Scaffold: The rigid four-membered ring reduces the conformational flexibility of molecules into which it is incorporated. This is a powerful strategy in drug design to lock a molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects.
- Lipophilicity Modification: The cyclohexyl group is a common bioisostere for a phenyl ring but without the potential for aromatic metabolism. Its inclusion significantly increases the lipophilicity of the parent scaffold, which can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[\[1\]](#)
- Building Block for Novel Heterocycles: The reactive handles (amine and carboxylic acid) allow for its use as a starting point in the synthesis of more complex, biologically active heterocyclic systems.[\[3\]](#)

Conclusion

1-Cyclohexylazetidine-2-carboxylic acid is a strategically designed synthetic building block with significant potential for researchers in chemistry and pharmacology. Its chemical properties are defined by the trifecta of a strained azetidine ring, a versatile carboxylic acid group, and a lipophilic cyclohexyl substituent. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, empowers scientists to effectively leverage this compound in the rational design of novel peptides, enzyme inhibitors, and other therapeutic agents.

References

- Wikipedia. Azetidine-2-carboxylic acid.
- Singh, G. S., & Mmatli, E. E. (2017). Recent advances in synthetic facets of immensely reactive azetidines. *RSC advances*, 7(79), 50189-50215.
- MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
- Hanessian, S., Bernstein, N., & Yang, R. Y. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. *Bioorganic & medicinal chemistry letters*, 9(10), 1437–1442.
- National Institutes of Health. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- Yamada, Y., Emori, T., Kinoshita, S., & Okada, H. (1973). The Synthesis of (\pm)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. *Agricultural and Biological Chemistry*, 37(3), 649–652.
- Cheméo. Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3).
- PubChem. 1,2-Cyclohexanedicarboxylic acid.
- American Elements. 1-cyclohexylazetidine-3-carboxylic acid.
- Li, Y., Pfab, M., Eisen, D., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. *Nature Communications*.
- meriSTEM (ANU). Spectroscopy worked example combining IR, MS and NMR.
- PubChem. 2-(Carboxymethyl)cyclohexane-1-carboxylic acid.
- Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives.
- Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. *Se pu = Chinese journal of chromatography*, 17(4), 410–412.
- PubChem. 1-Cyclohexylazetidine.
- Chemistry LibreTexts. The Relative Reactivity of Carboxylic Acid Derivatives.

- MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles.
- ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and...
- Michigan State University Chemistry. Carboxylic Acid Reactivity.
- The Organic Chemistry Tutor. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
- Oregon State University. Spectroscopy of Carboxylic Acids.
- National Institutes of Health. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method.
- National Institutes of Health. Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g., Octyl α -Ketoglutarate.
- National Institutes of Health. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction.
- Timothy Siniscalchi. Exercise 21.33 - Multi-step Synthesis with Carboxylic Acids and their Derivatives.
- PubChemLite. 1-cyclopentylazetidine-2-carboxylic acid (C9H15NO2).
- Organic Chemistry Data. pKa Data Compiled by R. Williams.
- PubChem. 2-acetylhexane-1-carboxylic Acid.
- Wikipedia. Cyclohexanecarboxylic acid.
- LCGC International. Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS–MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. americanelements.com [americanelements.com]

- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 9. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [1-Cyclohexylazetidine-2-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102142#1-cyclohexylazetidine-2-carboxylic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com